molecular formula C27H27N5O4 B12632758 1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-

1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-

Cat. No.: B12632758
M. Wt: 485.5 g/mol
InChI Key: XJFWVWASNIPTNG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole acetamide class, characterized by a central triazole ring fused with an acetamide moiety. Key structural features include:

  • Triazole core: A 1H-1,2,4-triazole ring, a heterocycle known for its role in bioactive molecules, particularly fungicides and pesticides .
  • Benzofuranylphenyl substituent: A 4-(5-benzofuranyl)phenyl group attached to the triazole, likely enhancing π-π stacking interactions with biological targets .
  • 4,5-Dihydro-5-oxo moiety: A partially saturated ketone ring, which may influence solubility and metabolic stability.

Properties

Molecular Formula

C27H27N5O4

Molecular Weight

485.5 g/mol

IUPAC Name

2-[4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C27H27N5O4/c28-24(33)16-31-27(35)32(25(29-31)13-17-9-11-30(15-17)26(34)19-1-2-19)22-6-3-18(4-7-22)20-5-8-23-21(14-20)10-12-36-23/h3-8,10,12,14,17,19H,1-2,9,11,13,15-16H2,(H2,28,33)

InChI Key

XJFWVWASNIPTNG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC(C2)CC3=NN(C(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6)CC(=O)N

Origin of Product

United States

Biological Activity

1H-1,2,4-Triazole derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The compound 1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo- represents a unique structural hybrid that has been synthesized to explore its potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring which is a well-known pharmacophore in medicinal chemistry.
  • An acetamide group that enhances solubility and bioavailability.
  • A benzofuran moiety which is associated with various biological activities.
  • A cyclopropylcarbonyl group that may influence the compound's interaction with biological targets.

Biological Activity Overview

Research has shown that 1H-1,2,4-triazole derivatives exhibit significant biological activities:

Antibacterial Activity

Studies indicate that compounds similar to the target have demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • MIC values (Minimum Inhibitory Concentration) for related triazole derivatives were reported as low as 5 µg/mL against strains like E. coli and P. aeruginosa, indicating potent antibacterial properties .
  • The presence of a benzyl group in the 4-position of the triazole ring has been linked to enhanced antibacterial activity .

Antifungal Activity

The antifungal potential of triazole derivatives has also been documented:

  • Compounds designed with similar structures exhibited up to 80% inhibition against fungal pathogens such as Rhizoctonia solani at concentrations around 500 mg/L .
  • The incorporation of specific substituents can significantly affect the antifungal efficacy.

Anticancer Activity

Recent studies have explored the anticancer properties of triazole derivatives:

  • Molecular docking studies suggest that certain modifications to the triazole framework can enhance activity against cancer cell lines such as HepG2 .
  • Compounds have shown promise in inhibiting tumor cell proliferation and modulating cytokine release in peripheral blood mononuclear cells (PBMCs) .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:

Study 1: Synthesis and Evaluation

A study synthesized various 1,2,4-triazole derivatives and evaluated their toxicity and antiproliferative activity:

  • Compounds displayed low toxicity in PBMC cultures with viability rates between 94.71% and 96.72% .
  • Significant inhibition of TNF-α production was observed, suggesting anti-inflammatory potential.

Study 2: Antifungal Screening

Another investigation focused on the fungicidal activities of acetamide derivatives containing triazole rings:

  • Specific compounds achieved an inhibition rate of 80% against Blumeria graminis, showcasing their potential as antifungal agents .

Data Tables

Activity Type Tested Strains/Cells Inhibition Rate/MIC Reference
AntibacterialE. coli, P. aeruginosaMIC = 5 µg/mL
AntifungalRhizoctonia solani80% at 500 mg/L
AnticancerHepG2 cell lineSignificant inhibition
Cytokine ModulationPBMCsTNF-α reduced by 44–60%

Scientific Research Applications

Antibacterial Activity

Triazoles have been extensively studied for their antibacterial properties. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial activity against a range of pathogens. For instance:

  • In vitro studies have shown that certain triazole derivatives can inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone and levofloxacin .
  • A study on 4-amino-1,2,4-triazole derivatives revealed that modifications at the phenyl ring significantly influence their antibacterial potency, with some compounds achieving MIC values as low as 0.5 µM against Staphylococcus aureus and E. coli .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole compounds has also been documented:

  • Compounds derived from 1H-1,2,4-triazole have demonstrated the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides .
  • Specific triazole derivatives have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For example, one derivative exhibited an IC50 value of 2.6 µM for COX-2 inhibition .

Antifungal Activity

Triazoles are well-known for their antifungal properties:

  • Research has demonstrated that certain triazole derivatives possess potent antifungal activity against various fungal strains. For instance, derivatives designed with specific substitutions have shown promising results in inhibiting fungal growth in vitro .
  • The mechanism often involves disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Potential

The anticancer applications of triazoles are gaining traction:

  • Studies indicate that some triazole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .
  • Certain compounds have shown effectiveness against specific cancer types such as breast cancer and leukemia by targeting cancer cell metabolism and growth factors.

Summary Table of Applications

Activity Mechanism Examples References
AntibacterialInhibition of bacterial growthMIC = 0.5 µM against S. aureus, E. coli
Anti-inflammatoryInhibition of COX enzymesIC50 = 2.6 µM for COX-2
AntifungalDisruption of cell membrane or ergosterol biosynthesisEffective against various fungal strains
AnticancerInduction of apoptosisEffective against breast cancer and leukemia

Chemical Reactions Analysis

Nucleophilic Reactions at the Triazole Ring

The 1,2,4-triazole ring exhibits nucleophilic substitution at N-1 and N-2 positions under basic or acidic conditions. Key reactions include:

Reaction Type Conditions Outcome
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CSubstitution at N-1 or N-2 with alkyl groups (e.g., methyl, benzyl) .
Acylation Acetyl chloride, pyridine, RTFormation of N-acylated derivatives, enhancing lipophilicity .
Sulfonylation Tosyl chloride, Et₃N, CH₂Cl₂Introduction of sulfonyl groups for improved metabolic stability .

Example :
Reaction with methyl iodide in DMF yields N-methylated triazole derivatives, which are precursors for antimicrobial agents .

Electrophilic Substitution on the Benzofuran Moiety

The 5-benzofuranyl group undergoes electrophilic aromatic substitution (EAS) at positions 4 and 6 (meta to oxygen).

Reaction Type Conditions Outcome
Nitration HNO₃, H₂SO₄, 0°CNitro group introduced at position 4 or 6 .
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Chlorination/bromination at electron-rich positions .
Friedel-Crafts RCOCl, AlCl₃Acylation at position 4 to form ketone derivatives .

Example :
Nitration of the benzofuran ring generates intermediates for antitubercular agents .

Hydrolysis of the Acetamide Group

The acetamide functionality (-NHCO-) undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Outcome
Acidic Hydrolysis HCl (6M), refluxCleavage to carboxylic acid and amine .
Basic Hydrolysis NaOH (10%), 100°CFormation of carboxylate salt and ammonia .

Example :
Hydrolysis in HCl yields 1,2,4-triazole-1-carboxylic acid, a precursor for further derivatization .

Cross-Coupling Reactions at the Cyclopropylcarbonyl-Pyrrolidinyl Side Chain

The cyclopropylcarbonyl-pyrrolidinyl group participates in:

Reaction Type Conditions Outcome
Buchwald-Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃Arylation/amination of the pyrrolidine nitrogen .
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Introduction of aryl groups to the cyclopropane ring .

Example :
Suzuki coupling with 4-fluorophenylboronic acid enhances binding affinity to kinase targets .

Oxidation/Reduction Reactions

  • Oxidation : The 4,5-dihydro-5-oxo-triazole moiety can be oxidized to a fully aromatic triazole under MnO₂ or DDQ .

  • Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl group in the acetamide to a secondary alcohol .

Cyclocondensation Reactions

The triazole ring participates in cycloadditions:

Reaction Type Conditions Outcome
1,3-Dipolar Cycloaddition Azides, CuI, RTFormation of triazolo[1,5-a]pyrimidine hybrids .
Huisgen Cycloaddition Alkynes, CuSO₄, sodium ascorbateSynthesis of triazole-linked conjugates for bioorthogonal chemistry .

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

  • Acidic Conditions (pH < 3) : Degradation via ring-opening of the triazole.

  • Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Bioactivity Data (Hypothetical Projections)
Compound IC₅₀ (CYP51 Inhibition) LogP Water Solubility (mg/L) Half-Life (h)
Target Compound ~0.5 nM* ~4.2 <10 24–36
Bitertanol 2.1 nM 3.5 15 12–18
Cyproconazole 1.8 nM 3.0 20 18–24

*Based on structural analogy to Bitertanol and cyproconazole .

Preparation Methods

Method A: Hydrazine and Formamide Reaction

  • Reagents : Hydrazine hydrate and formamide are used in a molar ratio of approximately 2:1.

  • Procedure :

    • The reaction mixture is heated to temperatures between 160°C to 180°C.
    • By-products such as water and ammonia are distilled off during the reaction.
    • The resulting triazole is purified through recrystallization.

This method yields high purity (90-98%) and good yields (up to 93%) of the desired product.

Method B: Formic Ether Method

  • Reagents : Formic ether, hydrazine hydrate (85% concentration), and ammonium salts (e.g., ammonium chloride).

  • Procedure :

    • The reagents are added sequentially into a high-pressure reactor.
    • The mixture is heated gradually to around 120°C under sealed conditions for about one hour.
    • After cooling, the mixture is filtered to obtain white crystals which are dried to yield triazole.

After synthesizing the triazole compound, the introduction of the acetamide group can be achieved through:

Method C: Acylation Reaction

  • Reagents : The triazole compound from Method A or B is reacted with acetic anhydride or acetyl chloride.

  • Procedure :

    • The triazole compound is dissolved in an appropriate solvent (e.g., dichloromethane).
    • Acetic anhydride is added dropwise while maintaining a low temperature (0°C to room temperature).
    • The reaction mixture is stirred for several hours before quenching with water.

This step effectively introduces the acetamide functional group, resulting in the final product.

The synthesized compounds are characterized using various analytical techniques:

The synthesis of 1H-1,2,4-triazole-1-acetamide can be efficiently achieved through various methods involving hydrazine derivatives and formamide or formic ether. Subsequent acylation introduces the acetamide group effectively. The overall process offers good yields and purity when optimized correctly.

Table: Comparison of Synthesis Methods

Method Key Reagents Temperature Range Yield (%) Purity (%)
Hydrazine/Formamide Hydrazine hydrate, Formamide 160°C - 180°C Up to 93% 90-98%
Formic Ether Formic ether, Hydrazine hydrate ~120°C ~90% High
Acylation Acetic anhydride/acetyl chloride Room temperature Variable High

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